molecular formula C4H5Br3 B12538058 1,2,4-Tribromobut-2-ene CAS No. 142143-39-3

1,2,4-Tribromobut-2-ene

Cat. No.: B12538058
CAS No.: 142143-39-3
M. Wt: 292.79 g/mol
InChI Key: XLDWEOBUXYUTLB-UHFFFAOYSA-N
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Description

1,2,4-Tribromobut-2-ene is an organic compound with the molecular formula C₄H₅Br₃ It is a halogenated derivative of butene, characterized by the presence of three bromine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Tribromobut-2-ene can be synthesized through the bromination of butene derivatives. One common method involves the addition of bromine to 2-butyne, followed by selective bromination to achieve the tribromo configuration. The reaction typically requires a solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar bromination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. Safety measures are crucial due to the handling of bromine, a highly reactive and hazardous substance.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tribromobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products Formed:

    Substitution: Formation of hydroxylated derivatives.

    Elimination: Formation of dibromoalkenes.

    Addition: Formation of tetrabromo derivatives.

Scientific Research Applications

1,2,4-Tribromobut-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-tribromobut-2-ene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

    1,2,4-Tribromobenzene: Another tribrominated compound with a benzene ring instead of a butene chain.

    1,4-Dibromobut-2-ene: A dibrominated derivative of butene with bromine atoms at different positions.

Uniqueness: 1,2,4-Tribromobut-2-ene is unique due to its specific bromination pattern and the presence of a double bond in the butene chain.

Properties

CAS No.

142143-39-3

Molecular Formula

C4H5Br3

Molecular Weight

292.79 g/mol

IUPAC Name

1,2,4-tribromobut-2-ene

InChI

InChI=1S/C4H5Br3/c5-2-1-4(7)3-6/h1H,2-3H2

InChI Key

XLDWEOBUXYUTLB-UHFFFAOYSA-N

Canonical SMILES

C(C=C(CBr)Br)Br

Origin of Product

United States

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